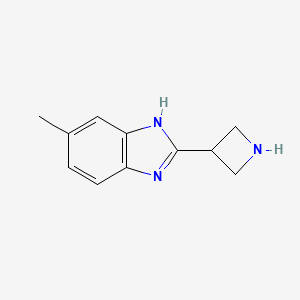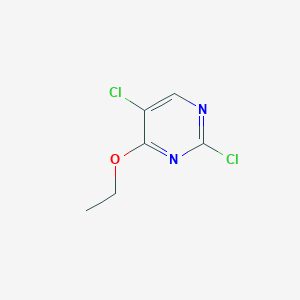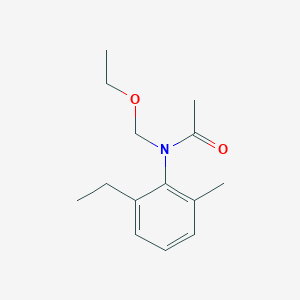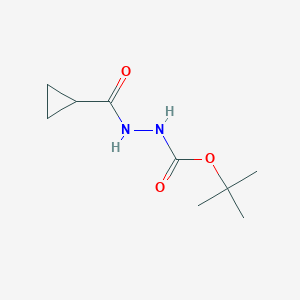
tert-Butyl N-(1,1-dioxothian-4-yl)carbamate
Overview
Description
Tert-Butyl N-(1,1-dioxothian-4-yl)carbamate (TBN-DTC) is a chemical compound that is used in a variety of scientific research applications. It is a colourless, odourless, and water-soluble compound that has a molecular weight of 206.25 g/mol. TBN-DTC has a variety of uses in the laboratory due to its ability to act as a catalyst in a variety of reactions. It is also known to be a strong inhibitor of several enzymes, making it a useful tool for biochemistry and physiology research.
Scientific Research Applications
Synthesis of Novel Drug Candidates
This compound is a valuable building block in pharmaceutical research for the synthesis of new drug candidates. Its versatile structure allows for the development of targeted therapies for a wide range of health conditions, including neurological disorders and metabolic diseases .
Organic Photovoltaic Materials
In the field of organic electronics, particularly organic photovoltaic materials (OPVs), tert-Butyl N-(1,1-dioxothian-4-yl)carbamate serves as a donor building block. It contributes to the production of organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Palladium-Catalyzed Synthesis
The compound is utilized in palladium-catalyzed synthesis processes, particularly for the creation of N-Boc-protected anilines. This is crucial in the synthesis of complex organic molecules .
Synthesis of Tetrasubstituted Pyrroles
It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These compounds have applications in medicinal chemistry and materials science .
Suzuki Cross-Coupling Reactions
The tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is a precursor in Suzuki cross-coupling reactions. This is a widely used method for creating carbon-carbon bonds in the synthesis of various organic compounds .
Development of Sensitizers for Dye-Sensitized Solar Cells
As a donor fragment, it plays a significant role in the formation of properties for small molecules used in dye-sensitized solar cells (DSSCs). The introduction of electron-rich fragments on the donor segment helps to broaden the absorption spectra .
Research in Energy Delocalizing Chromophores
The compound is involved in the research of energy delocalizing chromophores, which are essential for prolonging the excited state lifetime and facilitating electron injection into the conduction band of semiconductors like TiO2 .
properties
IUPAC Name |
tert-butyl N-(1,1-dioxothian-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAPOJQKLRKFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718467 | |
| Record name | tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
595597-01-6 | |
| Record name | tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)






